molecular formula C9H12N2O2 B14843593 2-(Dimethylamino)-6-hydroxybenzamide

2-(Dimethylamino)-6-hydroxybenzamide

Cat. No.: B14843593
M. Wt: 180.20 g/mol
InChI Key: YBFQURUNFMSOGP-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-hydroxybenzamide is an organic compound that features a benzamide core with a dimethylamino group at the 2-position and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-hydroxybenzamide typically involves the reaction of 2-amino-6-hydroxybenzoic acid with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-(Dimethylamino)-6-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-hydroxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A related compound with similar functional groups but different applications.

    4-(Dimethylamino)pyridine: Another compound with a dimethylamino group, used as a catalyst in organic synthesis.

Uniqueness

2-(Dimethylamino)-6-hydroxybenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(dimethylamino)-6-hydroxybenzamide

InChI

InChI=1S/C9H12N2O2/c1-11(2)6-4-3-5-7(12)8(6)9(10)13/h3-5,12H,1-2H3,(H2,10,13)

InChI Key

YBFQURUNFMSOGP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)O)C(=O)N

Origin of Product

United States

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